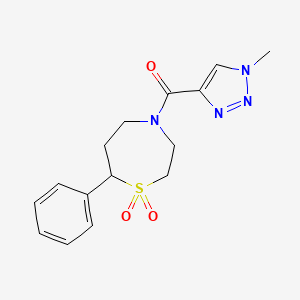![molecular formula C18H18FNO4S B6425731 N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 2034513-25-0](/img/structure/B6425731.png)
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative with a benzofuran moiety. Sulfonamides are a group of compounds which have a sulfur atom connected to an amide group. They are well known for their antibacterial properties . The benzofuran moiety is a heterocyclic compound, consisting of a fused benzene and furan ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzofuran moiety attached to a propan-2-yl group, which is further attached to a sulfonamide group. The sulfonamide group is substituted with a 3-fluoro-4-methoxybenzene .Mecanismo De Acción
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide has been studied for its ability to interact with a variety of biological molecules. It has been found to interact with enzymes, such as the cytochrome P450 enzyme, as well as with various proteins and receptors. It is believed that this compound binds to these molecules and alters their activity, which can lead to changes in the activity of the cell or organism.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to have a variety of effects on cells, including changes in gene expression, cell death, and cell proliferation. It has also been found to have an effect on the activity of enzymes, proteins, and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic and can be used in a variety of applications. However, this compound is not suitable for use in humans, as it has not been tested for safety or efficacy.
Direcciones Futuras
The potential applications of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide are vast and varied. It has been studied for its potential use in drug development, cancer research, and biotechnology. It could also be used to study the effects of various drugs on cells and to identify new anti-cancer drugs. Additionally, this compound could be used to study the effects of gene expression and to study the mechanisms of cell death. Finally, this compound could be used to study the effects of various drugs on enzymes, proteins, and receptors.
Métodos De Síntesis
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide is synthesized using a reaction between benzofuran and 1-fluoro-4-methoxybenzene-1-sulfonamide. This reaction is carried out in a solvent such as methanol or ethanol, and the reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of this compound, which can then be isolated and purified.
Aplicaciones Científicas De Investigación
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide has been studied for its potential applications in drug development, cancer research, and biotechnology. In drug development, this compound has been used as a potential inhibitor of certain enzymes, such as the cytochrome P450 enzyme. In cancer research, this compound has been used to study the mechanisms of cell death and to identify new anti-cancer drugs. In biotechnology, this compound has been used to study the effects of gene expression, as well as to study the effects of various drugs on cells.
Propiedades
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-12(9-14-10-13-5-3-4-6-17(13)24-14)20-25(21,22)15-7-8-18(23-2)16(19)11-15/h3-8,10-12,20H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVRYGNLHQYYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]thiomorpholine](/img/structure/B6425663.png)
![3-[(4-methoxyphenyl)methyl]-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6425666.png)
![N-cyclopropyl-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6425674.png)
![methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6425709.png)
![methyl 4-[4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B6425712.png)
![3-[2-(4-{2-hydroxy-3-[2-(propan-2-yl)phenoxy]propyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6425713.png)
![3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B6425715.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)

![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)

![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)

![4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425760.png)